molecular formula C8H8O4 B592688 1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide CAS No. 55604-88-1

1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide

Cat. No.: B592688
CAS No.: 55604-88-1
M. Wt: 168.148
InChI Key: USTIRZSUTZHBAK-UHFFFAOYSA-N
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Description

1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide is an organic compound with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol . It is also known by its IUPAC name, 3a-hydroxy-7,7a-dihydro-3H-1-benzofuran-2,6-dione . This compound is characterized by its unique structure, which includes a cyclohexane ring with various functional groups attached, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide involves its interaction with specific molecular targets and pathways. For instance, its anti-ulcer activity is believed to be due to its ability to inhibit certain enzymes involved in the production of gastric acid . The compound may also interact with other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide can be compared with other similar compounds, such as:

Biological Activity

1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide, with the molecular formula C8_8H8_8O4_4 and CAS number 55604-88-1, is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, particularly its anti-ulcer and potential anti-cancer effects.

PropertyValue
Molecular FormulaC8_8H8_8O4_4
Molecular Weight168.15 g/mol
CAS Number55604-88-1
Purity≥95%

1. Anti-Ulcer Activity

Research indicates that this compound exhibits potent anti-ulcer properties. In studies involving animal models, this compound demonstrated significant protective effects against gastric ulcers. The mechanism is believed to involve the enhancement of mucosal defense mechanisms and reduction of gastric acid secretion.

Case Study Findings:
In a controlled study, rats treated with this compound showed a marked decrease in ulcer index compared to the control group. Histopathological evaluations revealed improved gastric mucosal integrity and reduced inflammatory cell infiltration in treated subjects.

2. Antitumor Activity

Emerging evidence suggests that this compound may also possess antitumor properties. A study focused on its effects on Ehrlich Ascites Carcinoma (EAC) cells demonstrated that the compound significantly inhibited tumor cell viability.

Research Findings:
The study utilized molecular docking techniques to predict interactions between the compound and key receptors involved in cancer progression. Results indicated that treatment with this compound led to:

  • 100% reduction in tumor cell viability.
  • Enhanced apoptotic activity , as evidenced by increased levels of pro-apoptotic markers (Bax) and decreased levels of anti-apoptotic markers (Bcl-2).

Histopathological analysis confirmed that the compound did not adversely affect liver or kidney function, indicating a favorable safety profile.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help mitigate oxidative stress associated with ulcer formation and cancer progression.
  • Modulation of Apoptosis : By influencing apoptotic pathways, it promotes cancer cell death while sparing normal cells.
  • Enhancement of Mucosal Defense : Its ability to strengthen gastric mucosal barriers contributes to its anti-ulcer efficacy.

Properties

IUPAC Name

3a-hydroxy-7,7a-dihydro-3H-1-benzofuran-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-5-1-2-8(11)4-7(10)12-6(8)3-5/h1-2,6,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTIRZSUTZHBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)(C=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of finding 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione in Jacobaea gigantea?

A1: This compound, also known as 1-oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide, represents a significant finding as it is likely biogenetically linked to pyrrolidine alkaloids also identified in Jacobaea gigantea [, ]. This is particularly interesting because pyrrolidine alkaloids were previously unreported in the Jacobaea/Senecio genera. The co-occurrence of these compounds suggests a shared biosynthetic pathway and warrants further investigation into their potential synergistic activities.

Q2: How was 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione isolated from Jacobaea gigantea?

A2: Researchers successfully isolated 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione from the n-butanolic fraction of Senecio giganteus (synonym: Jacobaea gigantea) flowers []. This was achieved by employing Fast Centrifugal Partition Chromatography (FCPC), a technique that enables the rapid isolation of target compounds from complex mixtures. The structure was confirmed through spectroscopic analysis including UV, 1H NMR, 13C NMR, and mass spectrometry.

Q3: What other types of compounds were found alongside 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione in Jacobaea gigantea?

A3: In addition to 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione, researchers identified a range of other phenolic compounds in Jacobaea gigantea. These included another quinone derivative, jacaranone, as well as chlorogenic acid, hyperoside, quercetin 3-O-β-D-robinobioside, isorhamnetin-3-O-β-D-glucuronide, quercetin-3-O-β-D-glucuronide, and isorhamnetin-3-O-β-D-glucuronide-6″-methyl ester []. The presence of these diverse compounds highlights the rich chemical diversity found within this plant species.

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